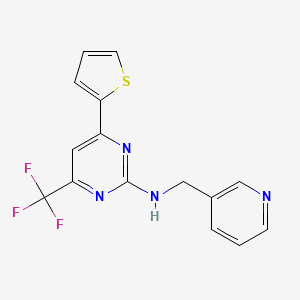
N-(3-pyridinylmethyl)-4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinamine
Descripción general
Descripción
N-(3-pyridinylmethyl)-4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinamine, also known as PTC-209, is a small molecule inhibitor that targets BMI-1, a protein involved in the regulation of stem cell self-renewal and differentiation. PTC-209 has shown potential as a therapeutic agent for the treatment of cancer and other diseases.
Mecanismo De Acción
N-(3-pyridinylmethyl)-4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinamine targets BMI-1, a protein that plays a key role in the regulation of stem cell self-renewal and differentiation. By inhibiting BMI-1, N-(3-pyridinylmethyl)-4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinamine disrupts the self-renewal capacity of cancer stem cells, which are thought to be responsible for tumor initiation, progression, and resistance to therapy.
Biochemical and physiological effects:
N-(3-pyridinylmethyl)-4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinamine has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their migration and invasion. It has also been shown to reduce the expression of various genes involved in cancer cell proliferation and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-pyridinylmethyl)-4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinamine has several advantages for use in laboratory experiments, including its high potency and specificity for BMI-1 inhibition, as well as its ability to target cancer stem cells. However, its use can be limited by its low solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several potential future directions for research on N-(3-pyridinylmethyl)-4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinamine, including:
1. Further preclinical studies to evaluate its efficacy in combination with other therapies.
2. Clinical trials to evaluate its safety and efficacy in humans.
3. Development of more potent and selective BMI-1 inhibitors.
4. Investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders.
5. Exploration of its mechanism of action and its effects on other cellular pathways.
Overall, N-(3-pyridinylmethyl)-4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinamine shows promise as a therapeutic agent for the treatment of cancer and other diseases, and further research is warranted to fully understand its potential and limitations.
Aplicaciones Científicas De Investigación
N-(3-pyridinylmethyl)-4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinamine has been extensively studied for its potential as a therapeutic agent for the treatment of cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has demonstrated efficacy in preclinical models of various types of cancer, including breast cancer, lung cancer, and glioblastoma.
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4S/c16-15(17,18)13-7-11(12-4-2-6-23-12)21-14(22-13)20-9-10-3-1-5-19-8-10/h1-8H,9H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFJVIDKDUQOND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4389418.png)
![2-ethoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B4389424.png)
![ethyl 1-{2-[ethyl(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxylate](/img/structure/B4389430.png)
![methyl [(5-{[(tert-butoxycarbonyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B4389437.png)
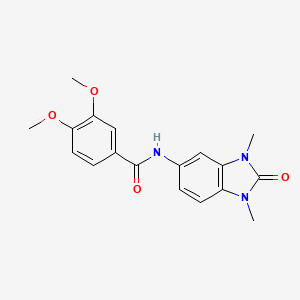
![N-cycloheptyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B4389461.png)
![({1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4389466.png)
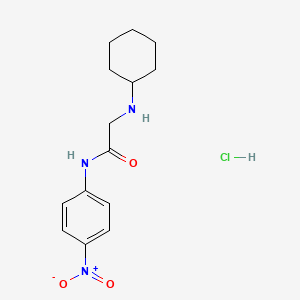
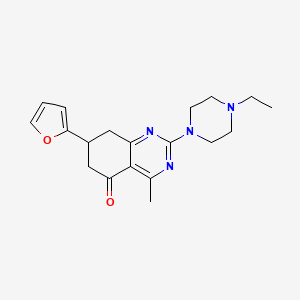
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4389481.png)
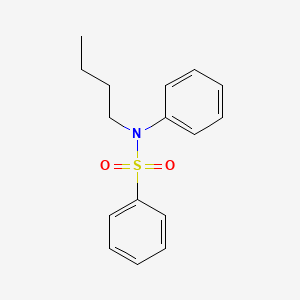
![3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4389494.png)
![3-(3,4-dimethoxyphenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4389502.png)
